1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine
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Overview
Description
1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl sulfonyl group, a phenyl group, an oxazole ring, and a methylpiperazine moiety
Preparation Methods
The synthesis of 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the oxazole ring using a reagent like 4-fluorobenzenesulfonyl chloride under basic conditions.
Attachment of the Methylpiperazine Moiety: The final step includes the nucleophilic substitution reaction where the oxazole derivative reacts with 4-methylpiperazine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups, respectively. Common reagents include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified derivatives of the original compound with altered functional groups.
Scientific Research Applications
1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities with diverse functionalities.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Protein Binding: The compound may bind to proteins, altering their conformation and function, which can lead to changes in cellular processes.
Comparison with Similar Compounds
1-{4-[(4-Fluorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-4-methylpiperazine can be compared with other similar compounds to highlight its uniqueness:
4-Fluorophenylsulfonylacetonitrile: This compound shares the fluorophenyl sulfonyl group but lacks the oxazole and piperazine moieties, resulting in different chemical properties and applications.
1-(4-Fluorophenylsulfonyl)pyrrolidine: Similar in having the fluorophenyl sulfonyl group, this compound features a pyrrolidine ring instead of the oxazole and piperazine rings, leading to distinct biological activities.
Bis(p-fluorophenyl)sulfone: This compound contains two fluorophenyl groups connected by a sulfone linkage, differing significantly in structure and reactivity from the target compound.
The unique combination of functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-23-11-13-24(14-12-23)20-19(22-18(27-20)15-5-3-2-4-6-15)28(25,26)17-9-7-16(21)8-10-17/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRUYQAVONQOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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